molecular formula C25H25N3O4 B3006074 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid CAS No. 2138097-18-2

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid

Cat. No. B3006074
CAS RN: 2138097-18-2
M. Wt: 431.492
InChI Key: MMWJOFMWMWZNDK-UHFFFAOYSA-N
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Description

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid is a nitrogenous organic molecule that is likely to have a complex structure involving a fluorenylmethoxycarbonyl group. This moiety is known for its role in protecting amines, particularly in peptide synthesis. The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals, and a pyrazole ring, which is often found in compounds with a variety of biological activities.

Synthesis Analysis

Although the specific synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid is not detailed in the provided papers, a related compound, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which was obtained from potassium thiocyanate . This suggests that the synthesis of the compound may also involve the use of Fmoc-protected intermediates and could follow a similar pathway, utilizing brominated precursors and thiourea derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and the optimal molecular structure can be calculated using density functional theory (DFT) . These methods would likely be applicable in analyzing the molecular structure of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been revealed through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals . These studies can provide insights into the reactivity, stability, and electronic properties of the compound. The physicochemical properties such as solubility, melting point, and boiling point would be important for practical applications but are not covered in the provided data.

Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is used as a protective group for hydroxy-groups in various syntheses. It is particularly notable for its compatibility with both acid- and base-labile protecting groups and can be conveniently removed in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), demonstrating its role in constructing intricate chemical structures (Le & Goodnow, 2004).

Molecular Structural Analysis

Structural analysis of molecules containing this compound has been conducted to understand their conformation and intermolecular interactions. For instance, the study of marbofloxacin revealed how the carbonyl and carboxyl groups of the compound are coplanar with the quinoline ring, providing insights into the molecular structure and bonding patterns (Shen et al., 2012).

Preparation of Gold Complexes

This compound has been employed in the synthesis of gold complexes, specifically (fluoren-9-ylidene)methanedithiolato complexes of gold. These complexes have potential applications in various fields, including materials science and catalysis (Vicente et al., 2004).

Solid-Phase Synthesis

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which are components derived from this compound, have been used in the solid-phase synthesis of structurally diverse N-substituted hydroxamic acids. This demonstrates its utility in facilitating complex synthetic processes (Mellor & Chan, 1997).

Photoluminescent Properties

The compound has also been involved in the study of photoluminescent properties in fluoren-9-ylmethoxycarbonyl derivatives. These studies contribute to the understanding of light-emitting materials and their potential applications in optics and materials science (Vicente et al., 2004).

Mechanism of Action

The precise mechanism of action for this compound depends on its intended application. It may exhibit biological activity as an enzyme inhibitor, receptor modulator, or structural mimic. Researchers have explored its interactions with specific targets, such as enzymes or receptors, to understand its mode of action .

Safety and Hazards

Safety considerations include toxicity, handling precautions, and environmental impact. Researchers must evaluate its safety profile before further development or commercialization. Relevant safety data can be found in Material Safety Data Sheets (MSDS) or toxicity studies .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-16-13-26-28(23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWJOFMWMWZNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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